molecular formula C9H8N2 B15350474 4-Methyl-2,6-naphthyridine

4-Methyl-2,6-naphthyridine

Cat. No.: B15350474
M. Wt: 144.17 g/mol
InChI Key: LLWZYICPFDZZOG-UHFFFAOYSA-N
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Description

2,6-Naphthyridine,4-methyl-(8CI,9CI) is a heterocyclic compound with the molecular formula C(_9)H(_8)N(_2) It belongs to the naphthyridine family, which consists of fused pyridine rings

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,6-Naphthyridine,4-methyl-(8CI,9CI) typically involves the cyclization of 2-(4-cyano-3-pyridyl)propionitrile. This process can be carried out using anhydrous hydrogen bromide in ethyl ether, leading to the formation of 3-amino-4-methyl-2,6-naphthyridine. Subsequent reactions transform this intermediate into the desired 4-methyl-2,6-naphthyridine .

Industrial Production Methods: Industrial production methods for 2,6-Naphthyridine,4-methyl-(8CI,9CI) are less documented but generally follow similar synthetic routes as laboratory methods, scaled up to meet production demands. These methods emphasize efficiency, yield optimization, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions: 2,6-Naphthyridine,4-methyl-(8CI,9CI) undergoes various chemical reactions, including:

    Oxidation: Conversion to naphthyridine diones using oxidizing agents like selenium dioxide.

    Reduction: Formation of dihydro derivatives using reducing agents such as sodium borohydride.

    Substitution: Halogenation and alkylation reactions, often using reagents like bromine or alkyl halides.

Common Reagents and Conditions:

    Oxidation: Selenium dioxide in dioxane.

    Reduction: Sodium borohydride in methanol.

    Substitution: Bromine in chloroform for halogenation; alkyl halides in the presence of a base for alkylation.

Major Products:

    Oxidation: Naphthyridine diones.

    Reduction: Dihydro-naphthyridines.

    Substitution: Halogenated or alkylated naphthyridines.

Scientific Research Applications

2,6-Naphthyridine,4-methyl-(8CI,9CI) has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.

    Biology: Investigated for its potential antimicrobial and anticancer properties.

    Medicine: Explored as a scaffold for developing new therapeutic agents targeting various diseases.

    Industry: Utilized in the development of materials with specific electronic properties.

Mechanism of Action

The biological activity of 2,6-Naphthyridine,4-methyl-(8CI,9CI) is primarily due to its ability to interact with nucleic acids and proteins. It can intercalate into DNA, disrupting replication and transcription processes, which is a mechanism exploited in its anticancer and antimicrobial applications . Additionally, it may inhibit specific enzymes or receptors, contributing to its therapeutic effects.

Comparison with Similar Compounds

    2,6-Naphthyridine: The parent compound without the methyl group.

    4-Methylquinoline: A structurally similar compound with a single pyridine ring.

    2,7-Naphthyridine: Another isomer with different nitrogen atom positions.

Uniqueness: 2,6-Naphthyridine,4-methyl-(8CI,9CI) is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity compared to its analogs. The presence of the methyl group at the 4-position enhances its lipophilicity and may influence its interaction with biological targets.

This detailed overview highlights the significance of 2,6-Naphthyridine,4-methyl-(8CI,9CI) in various scientific domains, emphasizing its synthetic versatility, chemical reactivity, and potential applications in research and industry

Properties

Molecular Formula

C9H8N2

Molecular Weight

144.17 g/mol

IUPAC Name

4-methyl-2,6-naphthyridine

InChI

InChI=1S/C9H8N2/c1-7-4-11-5-8-2-3-10-6-9(7)8/h2-6H,1H3

InChI Key

LLWZYICPFDZZOG-UHFFFAOYSA-N

Canonical SMILES

CC1=CN=CC2=C1C=NC=C2

Origin of Product

United States

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